molecular formula C22H26N2O9 B607192 Doxycycline monohydrate CAS No. 17086-28-1

Doxycycline monohydrate

Cat. No. B607192
CAS RN: 17086-28-1
M. Wt: 462.46
InChI Key: XQTWDDCIUJNLTR-CVHRZJFOSA-N
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Description

Doxycycline monohydrate is a broad-spectrum antibacterial synthetically derived from oxytetracycline . It is used to treat bacterial infections in many different parts of the body . It is also used to treat pimples and abscesses (usually on the face) that are caused by rosacea, also known as acne rosacea or adult acne .


Synthesis Analysis

Doxycycline is a semi-synthetic tetracycline prepared by hydrogenolysis of oxytetracycline . A simple procedure for the synthesis of α-doxycycline starting from an oxytetracycline/CD complex under hydrogen pressure (5 bar) using heterogeneous catalysis has been described .


Molecular Structure Analysis

The chemical designation of the light-yellow crystalline powder is alpha-6-deoxy-5-oxytetracycline . The molecular formula of Doxycycline monohydrate is C22H24N2O8•H2O with a molecular weight of 462.45 .


Chemical Reactions Analysis

Thermoanalytical studies of doxycycline monohydrate revealed that after dehydration the drug overcame melting and then decomposed in carbon dioxide and isocyanic acid in a first step followed by release of methane, dimethylamine and continuation of isocyanic acid in a second step of degradation .


Physical And Chemical Properties Analysis

Doxycycline monohydrate is a yellow solid . It has a melting point of 206-209°C (dec.) and a boiling point of 554.44°C (rough estimate) . It has a density of 1.3809 (rough estimate) and a refractive index of 1.6500 (estimate) . It is soluble in DMSO and has a water solubility of 0.63g/L at 25 ºC .

Safety And Hazards

Doxycycline monohydrate is harmful if swallowed . It can cause permanent yellowing or graying of the teeth in children . Using doxycycline during pregnancy could harm the unborn baby or cause permanent tooth discoloration later in the baby’s life . It can pass into breast milk and may affect bone and tooth development in a nursing infant .

properties

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7-,10+,14+,15-,17-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKWRPSUNUOXKJ-CVHRZJFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

564-25-0 (Parent)
Record name Doxycycline monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401045241
Record name Doxycycline monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxycycline monohydrate

CAS RN

17086-28-1
Record name Doxycycline monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxycycline monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOXYCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N12000U13O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of Doxycycline monohydrate?

A1: Doxycycline monohydrate, a tetracycline antibiotic, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This disrupts the addition of amino acids to the growing peptide chain, ultimately halting protein synthesis and inhibiting bacterial growth.

Q2: Beyond its antibacterial effects, are there other notable downstream effects of Doxycycline monohydrate?

A3: Doxycycline monohydrate has been shown to possess anti-inflammatory properties, attributed in part to its ability to inhibit matrix metalloproteinases (MMPs). [] MMPs are enzymes involved in the breakdown of extracellular matrix proteins, playing a role in inflammation and tissue remodeling. Doxycycline monohydrate's inhibition of MMPs may contribute to its efficacy in treating conditions like rosacea and periodontitis. []

Q3: What is the molecular formula and weight of Doxycycline monohydrate?

A4: The molecular formula of Doxycycline monohydrate is C22H24N2O8·H2O, and its molecular weight is 482.46 g/mol. [, ]

Q4: How does the monohydrate form of Doxycycline differ from the hyclate form in terms of structure and properties?

A5: Both Doxycycline monohydrate and hyclate are salts of Doxycycline, differing in their counterions and hydration states. [] Doxycycline monohydrate is a simple monohydrate of the Doxycycline base, while Doxycycline hyclate is a hydrochloride salt hemiethanolate hemihydrate. [] This difference in structure leads to variations in properties such as solubility, dissolution rate, and bioavailability. [] Doxycycline monohydrate has been reported to have lower solubility and slower dissolution rate compared to the hyclate form. []

Q5: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of Doxycycline monohydrate?

A5: Different formulation strategies can be employed, including:

  • Particle size reduction: Decreasing particle size can enhance the dissolution rate and bioavailability of poorly soluble drugs like Doxycycline monohydrate. []
  • Solid dispersion: Formulating Doxycycline monohydrate as a solid dispersion in a suitable carrier can improve its solubility and dissolution rate. []
  • Complexation: Complexation with cyclodextrins, for example, can enhance the solubility and bioavailability of Doxycycline monohydrate. []
  • Prodrugs: Prodrug approaches involve modifying the Doxycycline monohydrate molecule to improve its physicochemical properties, such as solubility or permeability. []

Q6: How is Doxycycline monohydrate absorbed, distributed, metabolized, and excreted (ADME) in the body?

A8: * Absorption: Doxycycline monohydrate is well-absorbed after oral administration, with peak plasma concentrations achieved within 2-4 hours. [, ] Food minimally affects its absorption. []* Distribution: It is widely distributed throughout the body, including tissues, organs, and fluids. [] It exhibits high concentrations in bile, liver, kidney, and prostate. []* Metabolism: Doxycycline monohydrate undergoes minimal metabolism in the liver. []* Excretion: The majority of the drug is excreted unchanged in feces, with a small portion excreted in urine. []

Q7: Does the presence of food affect the absorption of Doxycycline monohydrate?

A9: Food has minimal impact on the absorption of Doxycycline monohydrate. [] This makes it a convenient antibiotic, as it can be taken with or without meals without significantly affecting its efficacy.

Q8: What infections is Doxycycline monohydrate commonly used to treat?

A8: Doxycycline monohydrate is a broad-spectrum antibiotic effective against a variety of bacterial infections, including:

  • Respiratory tract infections: Pneumonia, bronchitis, sinusitis []
  • Urinary tract infections: Cystitis, pyelonephritis []
  • Skin and soft tissue infections: Cellulitis, impetigo, acne []
  • Sexually transmitted infections: Chlamydia, gonorrhea, syphilis [, ]
  • Tick-borne diseases: Lyme disease, Rocky Mountain spotted fever []

Q9: Can Doxycycline monohydrate be used to prevent malaria?

A11: Yes, Doxycycline monohydrate is effective for malaria prophylaxis. [, , ] It is typically taken daily, starting 1-2 days before travel to a malaria-endemic area and continuing for 4 weeks after leaving the area. []

Q10: Has Doxycycline monohydrate shown efficacy in treating rosacea?

A12: Yes, both oral and topical formulations of Doxycycline have been found to be effective in treating rosacea, primarily due to its anti-inflammatory properties. [, ] It is thought to target the inflammatory component of rosacea by inhibiting MMPs and reducing pro-inflammatory cytokines. []

Q11: What are the known mechanisms of bacterial resistance to Doxycycline monohydrate?

A11: Resistance to Doxycycline monohydrate can develop through mechanisms such as:

  • Efflux pumps: Bacteria can develop efflux pumps that actively remove the drug from the cell, preventing it from reaching its target. []
  • Ribosomal protection proteins: Some bacteria produce proteins that bind to the ribosome and prevent Doxycycline monohydrate from binding. []
  • Enzymatic inactivation: A few bacterial species can produce enzymes that inactivate Doxycycline monohydrate. []

Q12: What are some potential long-term effects associated with Doxycycline monohydrate use?

A12: Long-term or repeated use of Doxycycline monohydrate can lead to:

  • Antibiotic resistance: Overuse or inappropriate use of antibiotics can contribute to the development of antibiotic-resistant bacteria. []
  • Disruption of gut microbiota: Like other antibiotics, Doxycycline monohydrate can disrupt the balance of gut bacteria, potentially leading to gastrointestinal issues. []
  • Photosensitivity: Doxycycline monohydrate can increase sensitivity to sunlight, making it important to take precautions when exposed to sunlight. []

Q13: What analytical methods are commonly used for the detection and quantification of Doxycycline monohydrate?

A13: Several analytical techniques are employed, including:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating, identifying, and quantifying Doxycycline monohydrate in various matrices, including pharmaceutical formulations and biological samples. [, ]
  • Spectrophotometry: This technique relies on the absorbance or transmission of light through a solution containing Doxycycline monohydrate. It can be used for both qualitative and quantitative analysis. [, ]
  • Microbiological assay: This method utilizes the inhibitory effect of Doxycycline monohydrate on the growth of susceptible bacteria to determine its concentration. []

Q14: Are there any ongoing research efforts to develop novel drug delivery systems for Doxycycline monohydrate?

A14: Yes, research is ongoing to develop improved drug delivery systems for Doxycycline monohydrate, such as:

  • Nanoparticles: Encapsulating Doxycycline monohydrate in nanoparticles can potentially enhance its delivery to target tissues, improve its stability, and reduce side effects. []
  • Hydrogels: Doxycycline monohydrate-loaded hydrogels are being investigated as a topical delivery system for skin conditions like atopic dermatitis. []
  • Electrospun fibers: Electrospinning has been explored as a method for creating nanofibrous mats containing Doxycycline monohydrate for controlled drug release applications. [, ]

Q15: What are some alternatives and substitutes for Doxycycline monohydrate?

A15: Depending on the specific infection being treated, alternative antibiotics belonging to different classes may be considered:

  • Macrolides: Azithromycin, Clarithromycin []
  • Penicillins: Amoxicillin, Ampicillin []
  • Cephalosporins: Cefalexin, Ceftriaxone []

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